molecular formula C24H23N3O5 B2534933 2-[1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1904074-84-5

2-[1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2534933
CAS No.: 1904074-84-5
M. Wt: 433.464
InChI Key: RUXDXSALYQYEIA-UHFFFAOYSA-N
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Description

The compound “2-[1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione” is a complex organic molecule that features multiple functional groups, including a pyridine ring, an azetidine ring, and an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyridine, azetidine, and isoindole rings. Typical synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Azetidine Ring: This may involve the use of azetidinone intermediates.

    Formation of the Isoindole Ring: This can be synthesized through cyclization reactions involving phthalic anhydride derivatives.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a catalyst in various organic reactions.

Biology

    Drug Development:

    Biological Probes: Used in research to study biological processes.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: Used in diagnostic assays to detect specific biomolecules.

Industry

    Materials Science:

    Chemical Manufacturing: Used in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity to produce a biological effect.

    Pathways Involved: Involvement in specific biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione: A similar compound with slight variations in functional groups.

    Other Pyridine Derivatives: Compounds with similar pyridine ring structures.

    Other Azetidine Derivatives: Compounds with similar azetidine ring structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-[1-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c1-32-20-11-21(28)26(15-7-3-2-4-8-15)14-19(20)22(29)25-12-16(13-25)27-23(30)17-9-5-6-10-18(17)24(27)31/h2-8,11,14,16-18H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXDXSALYQYEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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